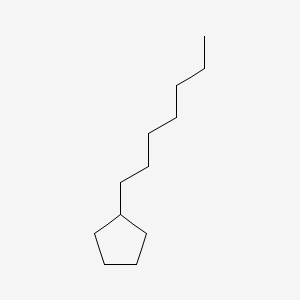

n-Heptylcyclopentane

Description

Structural Context within Alicyclic Hydrocarbons

Alicyclic hydrocarbons are compounds that contain one or more rings of carbon atoms and can be either saturated or unsaturated but are not aromatic. n-Heptylcyclopentane is a monosubstituted cycloalkane, a fundamental class within these cyclic hydrocarbons. vanderbilt.edulibretexts.org The naming convention for such compounds designates the cycloalkane as the parent structure when the number of carbon atoms in the ring is greater than or equal to the number of carbons in the longest attached alkyl chain. ucalgary.ca In the case of this compound, the cyclopentane (B165970) ring has five carbon atoms, while the n-heptyl substituent has seven. However, it is commonly named as a substituted cyclopentane.

The structure of this compound, featuring a saturated five-carbon ring and a straight-chain alkyl group, results in specific physical properties that are well-documented. These properties are crucial for understanding its behavior in various applications.

Interactive Data Table of this compound Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₄ |

| Molecular Weight | 168.32 g/mol |

| Boiling Point | 223.5 °C at 760 mmHg |

| Melting Point | -53.15 °C |

| Density | 0.806 g/cm³ |

| Refractive Index | 1.4400 - 1.444 |

| Flash Point | 79.4 °C |

The data in this table is compiled from multiple sources. nih.govlookchem.comstenutz.euchemnet.com

Significance in Hydrocarbon Mixtures Research

The study of individual hydrocarbon components like this compound is crucial for understanding the behavior of complex hydrocarbon mixtures such as crude oil, gasoline, and jet fuels. researchgate.netprinceton.edu Cycloalkanes, including alkyl-substituted cyclopentanes and cyclohexanes, are significant constituents of these mixtures and influence their physical and chemical properties. researchgate.netresearchgate.net

In the field of fuel science, the presence of cycloalkanes affects combustion characteristics. Research on surrogate fuels, which are simpler mixtures of a few well-characterized compounds designed to mimic the properties of real fuels, often includes cycloalkanes to represent this chemical class. nih.govcornell.edu For instance, studies have shown that the cycloalkane functionality can influence ignition behavior. princeton.eduresearchgate.net While specific research singling out this compound is not abundant, its properties are representative of the long-chain alkyl-substituted cycloalkanes found in various fuel distillates.

In geochemistry, alkyl-substituted cycloalkanes serve as important biomarkers. researchgate.net The distribution and structure of these compounds in crude oil and sedimentary rocks can provide information about the origin and thermal history of the organic matter. Although n-alkanes are often the primary focus, the analysis of cycloalkanes can offer additional insights, especially in biodegraded oil samples where n-alkanes may have been depleted. usgs.gov The study of compounds like this compound contributes to a more comprehensive understanding of the composition and transformation of hydrocarbons in geological settings.

Structure

3D Structure

Properties

CAS No. |

5617-42-5 |

|---|---|

Molecular Formula |

C12H24 |

Molecular Weight |

168.32 g/mol |

IUPAC Name |

heptylcyclopentane |

InChI |

InChI=1S/C12H24/c1-2-3-4-5-6-9-12-10-7-8-11-12/h12H,2-11H2,1H3 |

InChI Key |

BOFNAOHMSHEKQL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1CCCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a fundamental process for the synthesis of saturated cyclic hydrocarbons like n-heptylcyclopentane. This approach involves the addition of hydrogen across double bonds in an unsaturated precursor molecule in the presence of a catalyst.

The direct synthesis of this compound can be achieved through the catalytic hydrogenation of a corresponding di-n-alkylcyclopentadiene precursor. The process involves the saturation of the double bonds within the cyclopentadiene ring. The reaction proceeds in the presence of a catalyst, where molecular hydrogen (H₂) is added across the C=C double bonds of the cyclopentadiene core to form the stable, saturated cyclopentane (B165970) ring.

The mechanism for this type of reaction is well-understood and follows the general principles of catalytic hydrogenation on metal surfaces. According to the Horiuti-Polanyi mechanism, the process involves the following key steps wikipedia.org:

Adsorption: The unsaturated di-n-alkylcyclopentadiene molecule and molecular hydrogen are adsorbed onto the surface of the catalyst.

Dissociation of Hydrogen: The H-H bond in the hydrogen molecule is broken, forming atomic hydrogen adsorbed on the catalyst surface.

Stepwise Hydrogen Addition: The adsorbed hydrogen atoms are sequentially transferred to the carbon atoms of the double bonds in the cyclopentadiene ring. This process converts the double bonds to single bonds.

Desorption: Once the ring is fully saturated, the resulting this compound molecule, being more weakly adsorbed, detaches from the catalyst surface wikipedia.orglibretexts.org.

Palladium-based catalysts are particularly effective for the selective hydrogenation of cyclopentadiene structures oup.comtandfonline.com. While the primary focus in some studies is the partial hydrogenation to cyclopentene, complete saturation to the corresponding cycloalkane is readily achievable under appropriate reaction conditions (e.g., higher hydrogen pressure and longer reaction times).

Heterogeneous catalysts are central to the industrial production of cycloalkanes due to their efficiency, stability, and ease of separation from the reaction products rsc.org. In these systems, the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gas-phase reactants rsc.org. This characteristic simplifies catalyst recovery and recycling, making the process more economical and environmentally friendly.

For the production of cycloalkanes via hydrogenation, catalysts are often composed of a noble or transition metal supported on a high-surface-area material. The support material disperses the metal, maximizing the available active sites.

Key features of heterogeneous catalysts in this context include:

Robustness and Stability: They can withstand high temperatures and pressures, which are often required for hydrogenation reactions rsc.org.

Recyclability: Their solid nature allows for easy separation from the liquid product stream, enabling reuse over multiple cycles rsc.org.

Selectivity: The choice of metal and support can be tailored to control the reaction's selectivity, for instance, to favor complete saturation of the ring over partial hydrogenation or other side reactions.

The table below summarizes common heterogeneous catalysts used in hydrogenation reactions relevant to cycloalkane production.

| Catalyst System | Active Metal | Support Material | Key Advantages in Hydrogenation |

| Pd/C | Palladium | Activated Carbon | High activity and selectivity for C=C bond hydrogenation under mild conditions. researchgate.netacs.org |

| PtO₂ (Adams' catalyst) | Platinum | - (Used as oxide) | Effective for a wide range of hydrogenations, including aromatic rings, though it is reduced to finely divided platinum metal in situ. libretexts.org |

| Raney Ni | Nickel | - (Porous Ni from Ni-Al alloy) | A cost-effective alternative to precious metals, widely used in industrial-scale hydrogenations. libretexts.org |

| Ru/C | Ruthenium | Activated Carbon | Known for its ability to hydrogenate aromatic compounds, indicating high activity for ring saturation. |

| Pd/H-ZSM-5 | Palladium | H-ZSM-5 Zeolite | A bifunctional catalyst that combines the hydrogenation activity of palladium with the acidic properties of the zeolite support, useful in multi-step reactions like hydrodeoxygenation. mdpi.com |

Formation Pathways in Complex Chemical Transformations

This compound and other cycloalkanes are significant products in the upgrading of biomass-derived molecules into high-grade biofuels. These processes often involve intricate reaction networks where the cyclopentane ring is formed through cyclization reactions.

The production of cycloalkanes from biomass often starts with platform molecules like furfural and 5-hydroxymethylfurfural (HMF), which are derived from the dehydration of C5 and C6 sugars found in lignocellulose frontiersin.org. The conversion of these furanic compounds into cycloalkanes involves a series of steps, including C-C bond formation to increase the molecular weight, followed by hydrodeoxygenation (HDO) to remove oxygen atoms aidic.it.

A key pathway involves the aldol condensation of a furanic compound (like furfural) with a ketone (like cyclopentanone), which can also be derived from biomass acs.orgmdpi.com. The resulting larger molecule then undergoes HDO. During the HDO process over bifunctional catalysts (e.g., Pd/H-ZSM-5), the furan rings are hydrogenated and subsequently opened mdpi.comaidic.it. The resulting linear oxygenated chain can then undergo intramolecular cyclization to form a five-membered ring, which is subsequently deoxygenated and hydrogenated to yield a stable alkylcyclopentane scispace.com.

C-C Coupling: Aldol condensation of biomass-derived molecules to build a larger carbon skeleton.

Hydrogenation/Hydrodeoxygenation (HDO): The furan rings and other oxygen-containing functional groups are treated with hydrogen over a catalyst. This step involves furan ring saturation, followed by ring-opening to form linear intermediates aidic.it.

Cyclization: The linear intermediate undergoes an intramolecular cyclization to form a new cyclopentane or cyclohexane ring.

Final Deoxygenation and Saturation: Any remaining oxygen atoms are removed, and any remaining double bonds are saturated to produce the final cycloalkane.

The synthesis of cycloalkanes through the pathways described above is a cornerstone of strategies to produce advanced biofuels, particularly jet fuel researchgate.netresearchgate.net. Cycloalkanes are desirable components in jet fuel because they contribute to a higher fuel density and volumetric energy content compared to straight-chain alkanes mdpi.comresearchgate.net.

In the context of biofuel upgrading, this compound is not just a final product but can be considered a key component within a mixture of jet-fuel-range cycloalkanes researchgate.net. For example, the reaction of furfural with cyclopentanone can lead to C15 cycloalkanes after HDO mdpi.com. The specific structure of the final products depends on the initial reactants and the reaction conditions. The resulting cycloalkane mixture, which would include molecules like this compound, possesses properties that make it a valuable "drop-in" component for existing fuels.

The table below presents findings from a study on the synthesis of jet fuel range cycloalkanes, highlighting the conditions and properties of the resulting fuel mixture.

| Reaction Step | Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Key Outcome |

| Aldol Condensation | 5.7%Na-MgAlO | 80 | - | 99.4% furfural conversion to F2C precursor. acs.org |

| Hydrodeoxygenation (HDO) | Pd/C and HZSM-5 | - | - | Conversion of condensation products to a mixture of cycloalkanes. acs.org |

Properties of the Final Cycloalkane Fuel Mixture acs.org

| Property | Value |

|---|---|

| Density | 0.83 g/cm³ |

| Heating Value | 43.1 MJ/kg |

These properties demonstrate that cycloalkane mixtures containing species like this compound, produced from biomass, are promising as high-performance blending components for jet fuel researchgate.netacs.org.

Thermodynamic and Thermochemical Properties Research

Enthalpies, Equilibrium Constants, and Gibbs Free Energies of Formationnist.govnist.govnist.gov

The fundamental thermodynamic properties of n-Heptylcyclopentane, including its enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and the equilibrium constant of formation (K_f), are essential for chemical reaction and process design. nist.govchemeo.com These values provide insight into the compound's stability and its equilibrium position in chemical reactions.

Experimental determination of thermochemical properties for hydrocarbons like this compound often involves calorimetry. nist.gov Techniques such as combustion calorimetry are used to measure the enthalpy of combustion, from which the standard enthalpy of formation can be derived. nist.gov These experimental values are critical benchmarks for computational methods.

Data from such experiments are compiled and archived in extensive databases. One of the most prominent archives is the National Institute of Standards and Technology (NIST) Chemistry WebBook, which provides critically evaluated chemical and physical property data. nist.govnist.govnist.gov For this compound, the NIST database contains values for properties such as the enthalpy of formation in the gas phase. nist.govnist.gov A study by Prosen, Johnson, et al. in 1946, for instance, determined the heat of combustion, which was used to calculate the enthalpy of formation. nist.gov

Table 1: Experimental Gas Phase Enthalpy of Formation for this compound

| Property | Value | Units | Method | Reference |

|---|

This table presents the experimentally determined standard enthalpy of formation for this compound in the gaseous state, as archived by NIST.

While experimental data is the gold standard, it is not always feasible to perform measurements for the vast number of existing chemical compounds. osti.gov Computational chemistry provides powerful tools to predict thermochemical properties. For larger molecules, methods like group additivity (GA) are widely used. osti.gov This approach, developed by Benson, estimates thermodynamic properties by summing the contributions of individual molecular groups. osti.gov Programs such as THERM, RMG, and others have implemented this method to provide reliable estimations. osti.govnsf.gov

More advanced computational methods, known as ab initio calculations, can offer higher accuracy. nih.gov The Gaussian-n theories (e.g., G2, G3, G4) are composite methods designed to achieve high accuracy in predicting thermochemical data, often within 1 kcal/mol of experimental values. nih.govnsf.gov These methods involve high-level correlation calculations and large basis sets to compute properties like enthalpies of formation from first principles. nih.gov Such computational workflows are often automated and can be applied to a wide range of molecules where experimental data may be unavailable. nsf.gov

Advanced Predictive Models for Thermophysical Parameters

Beyond fundamental thermochemical data, predicting various physical properties (thermophysical parameters) is essential for engineering applications. Advanced predictive models, particularly those based on molecular structure, are instrumental in this regard.

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that correlates the chemical structure of a compound with its physical properties. researchgate.netmdpi.com The core principle is that the structure of a molecule dictates its properties. nih.gov In QSPR, structural features are quantified using numerical values called molecular descriptors. researchgate.net These descriptors can be based on topology, geometry, or electronic properties. researchgate.net

A mathematical model is then developed to find a statistically significant relationship between these descriptors and a specific property, such as boiling point, density, or viscosity. mdpi.comsysrevpharm.org These models, once validated, can be used to predict the properties of new or untested compounds, which is highly valuable in areas like drug discovery and materials science. researchgate.netsysrevpharm.org

Viscosity is a critical transport property that describes a fluid's resistance to flow. scribd.com For hydrocarbons like this compound, viscosity data is essential for modeling fluid dynamics in applications such as lubrication and fuel transport. nih.gov

Modeling of viscosity can be approached through various theoretical frameworks. researchgate.net Newton's law of viscosity provides a fundamental relationship between shear stress and the velocity gradient. scribd.com More complex models, such as those based on free-volume theory or friction theory, have been developed to predict the viscosity of liquid mixtures over a range of temperatures and pressures. researchgate.net For pure substances, predictive models often incorporate corresponding states principles, relating the viscosity of a fluid to that of a reference substance (like a smooth hard-sphere fluid) to estimate its behavior. researchgate.net

The normal boiling point is a fundamental physical property used to characterize a compound. walshmedicalmedia.com QSPR models are frequently employed to predict the boiling points of organic compounds, including hydrocarbons. kg.ac.rs Simple molecular descriptors, such as molecular weight (MW) and the carbon atomic fraction (Cfrac), can be used to create straightforward and effective predictive models. walshmedicalmedia.com

For a given hydrocarbon, these descriptors are calculated from its molecular formula. A regression analysis is then performed on a large dataset of compounds to establish a functional relationship between the descriptors and the known boiling points. walshmedicalmedia.com While simple models may not differentiate between isomers, they can provide accurate predictions for broad classes of compounds. walshmedicalmedia.com More complex models utilize topological indices, which are numerical descriptors derived from the molecular graph, to capture more detailed structural information and improve prediction accuracy. kg.ac.rs The experimentally determined normal boiling point for this compound is 224 °C. stenutz.eu

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cyclopentane (B165970) |

| Cyclohexane |

| Methane |

| Ethylene |

| Acetylene |

| Propane |

| n-Heptane |

| 1-methylnaphthalene |

| n-tridecane |

Applications in Fuel Chemistry and Combustion Science

Role as a Surrogate Fuel Component in Hydrocarbon Mixtures

Surrogate fuels are simplified mixtures of a few well-characterized hydrocarbon components designed to reproduce the physical and chemical properties of real, multi-component fuels like kerosene (B1165875) or RP-1 (Rocket Propellant-1). brighton.ac.uk The use of surrogates is essential in computational combustion studies, as modeling the hundreds of individual compounds in a real fuel is computationally prohibitive. cornell.edu N-Heptylcyclopentane is a valuable component in these surrogates because it represents the significant fraction of monocyclic alkanes present in jet and rocket fuels. osti.gov

This compound has been identified as a key component in surrogate mixtures formulated to replicate the properties and decomposition behavior of RP-1. RP-1 is a highly refined form of kerosene used extensively in rocket engines. The composition of real fuels shows that cycloparaffins are a major fraction, making components like this compound crucial for accurate simulation. osti.gov

Researchers have proposed multi-component surrogates for RP-fuels that include this compound to match various fuel characteristics. For instance, early surrogate proposals included significant mole fractions of this compound to represent the monocyclic paraffin (B1166041) content. osti.gov

Table 1: Examples of RP-1 Surrogate Fuel Formulations Including this compound This table is interactive. Click on the headers to sort.

| Surrogate Proposal | Component | Formula | Mole % | Volume % |

|---|---|---|---|---|

| Farmer et al. (Proposal 1) | Methylbiphenyl | C13H12 | 17.4 | - |

| This compound | C12H24 | 45.4 | - | |

| n-Tridecane | C13H28 | 37.2 | - | |

| Farmer et al. (Proposal 2) | n-Undecane | C11H24 | 0.05013 | 4.70 |

| Dodecane | C12H26 | 0.05948 | 6.00 | |

| n-Tridecane | C13H28 | 0.17828 | 18.80 | |

| n-Tetradecane | C14H30 | 0.10235 | 12.50 | |

| n-Hexylcyclopentane | C11H22 | 0.02921 | 2.70 | |

| This compound | C12H24 | 0.03570 | 3.60 | |

| n-Octylcyclopentane | C13H26 | - | - |

Data sourced from Farmer et al. as cited in literature. osti.gov

Thermodynamics: The thermodynamic properties of a fuel, such as its enthalpy of combustion, are critical for determining the energy release during burning. The standard enthalpy of combustion for liquid this compound has been determined to be -1893.43 ± 0.39 kcal/mol. nist.gov This value is a key parameter for calculating the total heat release of a surrogate mixture and ensuring it matches that of the target real fuel.

Computational Fluid Dynamics (CFD) for Propulsion System Analysis

Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to analyze and solve problems that involve fluid flows. researchgate.net In aerospace engineering, CFD is an indispensable tool for designing and analyzing propulsion systems, allowing for the simulation of complex phenomena like combustion within a jet engine or rocket motor. nasa.govgrafiati.com

CFD simulations of propulsion systems rely on accurate models for the physical and chemical properties of the fuel being burned. nasa.gov Given the complexity of real fuels, surrogate mixtures containing components like this compound are used as inputs for these models. The CFD software solves the governing equations of fluid motion (the Navier-Stokes equations) coupled with models for chemical kinetics and heat transfer to predict flow fields, temperature distribution, and species concentrations. grafiati.com

By incorporating the known properties of this compound—such as its density, viscosity, vapor pressure, and heat of combustion—into the CFD simulation, engineers can more accurately predict the fuel's behavior from injection and atomization to evaporation and final combustion. brighton.ac.uknist.gov This allows for detailed analysis of engine performance, efficiency, and operability without the cost and time associated with extensive physical testing.

Soot is a carbonaceous particulate matter formed during the incomplete combustion of hydrocarbons, and its emission is a major concern in propulsion systems. dtu.dk The chemical structure of fuel components has a strong influence on the tendency to form soot. Research has shown that cyclic fuels, including those with cyclopentane (B165970) rings, promote the formation of soot nanoparticles more than their acyclic counterparts. dtu.dk The addition of cyclic compounds to a flame can significantly increase the soot volume fraction. dtu.dk

In combustion modeling and CFD, the elemental formula of each component is a fundamental input. For this compound, the formula is C12H24. This information is critical for:

Stoichiometry: Ensuring the conservation of mass for all elements (carbon, hydrogen, oxygen, etc.) throughout the chemical reaction calculations.

Emission Prediction: The hydrogen-to-carbon (H/C) ratio of a fuel is a key indicator of its sooting tendency. This compound has an H/C ratio of 2. Models for soot formation often begin with the pyrolysis of the fuel, followed by the formation of polycyclic aromatic hydrocarbons (PAH), which act as soot precursors. researchgate.net The specific reaction pathways of cyclic compounds are incorporated into detailed kinetic models to improve the prediction of soot nucleation and growth. researchgate.netresearchgate.net

By including this compound in surrogate models, CFD simulations can better replicate the sooting behavior of real kerosene fuels, leading to more accurate predictions of pollutant emissions and improved designs for cleaner combustion systems.

Advanced Analytical Characterization in Complex Matrices

Chromatographic Separation Techniques for Mixture Analysis

Chromatographic techniques are fundamental to the analysis of complex hydrocarbon mixtures, providing the necessary separation of individual components prior to their identification and quantification.

Gas chromatography (GC) is a cornerstone technique for the separation of volatile and semi-volatile compounds like n-heptylcyclopentane. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column. The retention of a compound is influenced by its volatility and its interaction with the stationary phase. For hydrocarbons, nonpolar stationary phases are commonly employed, where elution order is primarily determined by boiling point.

The Kovats retention index (RI) is a standardized method for reporting retention times, which helps in comparing data across different systems. gcms.cz For this compound, the retention index varies depending on the polarity of the stationary phase. nih.gov

Table 1: Kovats Retention Indices for this compound nih.gov

| Stationary Phase Type | Retention Index |

|---|---|

| Semi-standard non-polar | 1234 |

This table illustrates the retention behavior of this compound on different types of stationary phases.

For highly complex samples such as crude oil, conventional one-dimensional GC may not provide sufficient resolution to separate all components. chemistry-matters.com In such cases, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. sepsolve.comphenomenex.blog GC×GC utilizes two columns with different stationary phase selectivities connected by a modulator. sepsolve.com This setup allows for a more detailed "fingerprint" of the sample, separating compounds by two different properties, such as volatility and polarity. sepsolve.comconcawe.eu This enhanced separation is crucial for resolving isomers and other closely related compounds that would co-elute in a one-dimensional GC analysis. chemistry-matters.comnih.gov The resulting data is often visualized as a two-dimensional contour plot, where different chemical classes appear in distinct regions. phenomenex.blog

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is a powerful detection technique often coupled with gas chromatography for the definitive identification and quantification of compounds.

Electron ionization (EI) is a common ionization technique used in GC-MS. In the EI source, molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z) and serves as a molecular fingerprint. docbrown.info

For cyclic alkanes like this compound, the molecular ion peak is typically observed. whitman.edu The fragmentation pattern is characterized by the loss of alkyl side chains and the fragmentation of the cyclopentane (B165970) ring. whitman.edu The fragmentation of alkanes often results in clusters of peaks separated by 14 mass units, corresponding to the loss of CH2 groups. libretexts.org A common fragmentation pathway for cycloalkanes involves the loss of an ethene molecule (a mass difference of 28). docbrown.info The interpretation of these fragmentation patterns is key to identifying the structure of the original molecule. nih.gov

The combination of gas chromatography and mass spectrometry (GC-MS) is a powerful hyphenated technique for the analysis of complex mixtures. agri.edu.tr GC provides the high-resolution separation, and MS provides the sensitive and selective detection needed for positive identification. agri.edu.tr This is particularly important in the petrochemical industry for detailed hydrocarbon analysis. gcms.cz

Time-of-flight mass spectrometry (TOF-MS), when coupled with GC, allows for very fast data acquisition rates, which is advantageous for comprehensive GC×GC analysis where peaks are very narrow. gcms.cz The use of deuterated internal standards in GC-MS analysis can improve the accuracy of quantification. researchgate.net

Characterization in Petroleum and Natural Gas Samples

This compound is a component of the naphthene (cycloalkane) fraction of petroleum and natural gas. researchgate.netoup.com The determination of paraffin (B1166041), naphthene, and aromatic (PNA) content is a standard analysis in the petroleum industry to assess the quality of crude oil and its fractions. petro-online.comgcms.cz Highly naphthenic crude oils are a known source of compounds like this compound. uobabylon.edu.iq

The presence and distribution of specific hydrocarbons, including bicyclic sesquiterpanes and other biomarkers, can serve as a "fingerprint" to identify the source of crude oil in environmental samples. nih.govwordpress.com GC-MS is a key analytical tool for these oil-source rock correlation studies. wordpress.com The analysis of these compounds helps in understanding the origin and maturity of the petroleum.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

| Ethene |

Theoretical and Computational Chemical Studies

Molecular Modeling and Simulation of Cycloalkane Conformations

The conformational landscape of cycloalkanes is a foundational aspect of their chemical behavior. For n-heptylcyclopentane, the cyclopentane (B165970) ring is the primary determinant of its core conformational properties. Unlike cyclohexane, which has a well-defined low-energy chair conformation, cyclopentane is in a constant state of flux between various non-planar forms to alleviate torsional strain.

Planar cyclopentane would have minimal angle strain, with internal angles of 108°, close to the ideal tetrahedral angle of 109.5°. libretexts.org However, a planar structure would lead to significant torsional strain due to ten pairs of fully eclipsed C-H bonds. To mitigate this, cyclopentane adopts puckered conformations. The two most commonly discussed forms are the 'envelope' and 'half-chair' conformations. libretexts.orgscribd.com In the envelope conformation, four carbon atoms are coplanar, while the fifth is out of the plane. In the half-chair form, three carbons are coplanar, with one above and one below the plane. These conformers can interconvert with a very low energy barrier through a process known as pseudorotation.

The addition of an n-heptyl substituent introduces further complexity. The long alkyl chain will have its own set of conformational preferences, primarily dictated by the gauche and anti arrangements of its C-C bonds. The most stable conformation of the n-heptyl chain will be an all-anti (staggered) arrangement to minimize steric hindrance. The attachment of this chain to the cyclopentane ring will likely favor an equatorial position to reduce steric interactions with the ring hydrogens.

Table 1: Representative Conformational Data for Cycloalkanes This table provides context for the conformational behavior of the cyclopentane ring in this compound by showing data for related cycloalkanes.

| Cycloalkane | Conformation | Ring Strain (kJ/mol) | Key Feature |

| Cyclopropane | Planar | ~115 | High angle and torsional strain wikipedia.org |

| Cyclobutane | Puckered | ~110 | Reduced torsional strain, high angle strain libretexts.org |

| Cyclopentane | Envelope/Half-Chair | ~26 | Balances angle and torsional strain libretexts.orgwikipedia.org |

| Cyclohexane | Chair | Negligible | Strain-free ideal conformation wikipedia.org |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules. For this compound, these calculations can provide insights into the distribution of electrons and the energies of molecular orbitals, which are key to its chemical behavior.

A fundamental concept in this area is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.org A large gap suggests high stability and low reactivity, which is characteristic of saturated alkanes like this compound.

As a non-polar hydrocarbon, this compound is expected to have a large HOMO-LUMO gap, rendering it relatively inert. Its reactions are typically limited to high-energy processes like combustion or free-radical halogenation. The electronic density would be fairly evenly distributed across the molecule, with no significant charge separation, leading to a very small dipole moment.

While specific DFT calculations for this compound are not widely published, we can approximate its electronic properties by considering those of its components, cyclopentane and n-heptane. Both are saturated hydrocarbons with large HOMO-LUMO gaps.

Table 2: Illustrative Electronic Properties of Related Alkanes This table presents typical HOMO-LUMO gap values for related alkanes to provide an expected range for this compound. The exact values can vary with the level of theory and basis set used in the calculation.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Methane | ~ -14.4 | ~ 4.7 | ~ 19.1 |

| Ethane | ~ -12.8 | ~ 4.5 | ~ 17.3 |

| Propane | ~ -12.1 | ~ 4.3 | ~ 16.4 |

| Cyclopentane | ~ -11.5 | ~ 4.1 | ~ 15.6 |

| Cyclohexane | ~ -11.3 | ~ 4.0 | ~ 15.3 |

Note: These are representative values and the exact energies will depend on the computational method.

Solvation Energy Analysis from Atomic Surface Site Interaction Points

The solvation energy of a molecule is the free energy change associated with transferring it from the gas phase to a solvent. nih.govescholarship.org This property is crucial for understanding a substance's solubility and its partitioning between different phases. For a non-polar molecule like this compound, the solvation process is primarily governed by van der Waals interactions and the disruption of solvent-solvent interactions.

For this compound, the entire molecular surface would be characterized by weak, non-polar interaction sites. There are no hydrogen bond donors or acceptors, nor any significant electrostatic charges. Therefore, its solvation in a polar solvent like water would be energetically unfavorable, a phenomenon known as the hydrophobic effect. Conversely, it would be readily soluble in non-polar, lipophilic solvents where the interactions are of a similar nature (van der Waals forces).

Table 3: Experimental Standard Solvation Free Energies (ΔG°solv) in Water This table provides experimental solvation free energy data for compounds related to this compound to illustrate the expected trend of its solubility. A positive value indicates an unfavorable solvation process (low solubility).

| Compound | Molecular Formula | ΔG°solv in Water (kcal/mol) |

| Cyclopentane | C₅H₁₀ | +0.41 |

| Cyclohexane | C₆H₁₂ | +0.87 |

| n-Pentane | C₅H₁₂ | +2.37 |

| n-Hexane | C₆H₁₄ | +2.93 |

| n-Heptane | C₇H₁₆ | +3.48 |

Data sourced from the Minnesota Solvation Database and related literature. nih.govescholarship.orgumn.edu

Based on this data, this compound (C₁₂H₂₄) is expected to have a significantly positive solvation free energy in water, reflecting its highly non-polar and hydrophobic character.

Future Research Trajectories

Exploration of Novel Catalytic Routes for Selective Synthesis

The synthesis of specific alkylated cycloalkanes such as n-Heptylcyclopentane with high selectivity remains a significant challenge. Future research will heavily gravitate towards the development of sophisticated catalytic systems that are not only efficient but also environmentally benign.

One promising avenue is the use of metal-free catalysis, which circumvents the issues of toxicity and cost associated with traditional transition metal catalysts. rsc.org The development of organocatalysts or biopolymer-based heterogeneous catalysts could offer mild and highly selective reaction conditions. mdpi.com For instance, catalytic systems derived from abundant, renewable resources like agar-agar gel have shown success in complex multicomponent reactions and could be adapted for alkylation chemistry. mdpi.com These approaches align with the principles of green chemistry, aiming for sustainable synthetic pathways.

Furthermore, the exploration of cascade reactions, where multiple chemical transformations occur in a single step, represents a frontier in synthetic efficiency. keaipublishing.com Designing catalysts that can initiate and control a cascade sequence to build the this compound framework from simpler precursors could dramatically reduce waste, energy consumption, and purification steps.

| Catalytic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |

| Metal-Free Catalysis | Avoids toxic and expensive heavy metals; promotes green chemistry principles. rsc.org | Designing novel organocatalysts and biopolymer-supported catalysts. mdpi.com |

| Heterogeneous Catalysis | Facilitates easy catalyst recovery and recycling, simplifying product purification. | Development of stable and highly active solid catalysts with tailored active sites. |

| Cascade Reactions | Increases synthetic efficiency by combining multiple steps in one pot, reducing waste and energy. keaipublishing.com | Creating catalysts that can control complex reaction sequences with high selectivity. |

Development of Advanced Predictive Models for Complex Molecular Systems

Computational chemistry and molecular modeling are indispensable tools for accelerating research and development. For complex molecules like this compound, advanced predictive models are crucial for understanding and forecasting their physicochemical properties and reactivity without costly and time-consuming trial-and-error experiments. mit.edu

Future work will likely focus on the development and refinement of Quantitative Structure-Property Relationship (QSPR) models specifically for cycloalkanes. researchgate.net These models use molecular descriptors to predict thermodynamic properties such as enthalpy of formation and boiling point. researchgate.net By employing techniques like Genetic Algorithms (GA) and Multiple Linear Regressions (MLR), researchers can build robust models to screen potential synthetic targets and predict their behavior. researchgate.net

Moreover, the application of quantum mechanics (QM) and molecular mechanics (MM) methods will provide deeper insights into reaction mechanisms and molecular interactions. numberanalytics.comkallipos.gr Advanced solvation models, such as the SMD (Solvation Model based on Density) and COSMO-RS (Conductor-like Screening Model for Real Solvents), can more accurately simulate the behavior of this compound in various solvent environments, which is critical for designing reaction and separation processes. numberanalytics.com These computational tools can prescreen potential reactants and catalysts, predicting their viability and reaction outcomes, thereby guiding laboratory synthesis more effectively. mit.edu

| Modeling Technique | Application for this compound | Predicted Properties/Outcomes |

| QSPR | Predicts physical and thermodynamic properties based on molecular structure. researchgate.netresearchgate.net | Boiling point, density, viscosity, enthalpy of formation. researchgate.netnih.gov |

| Quantum Mechanics (QM) | Elucidates electronic structure and reaction pathways at the atomic level. kallipos.gr | Reaction energies, transition state geometries, spectroscopic properties. |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. kallipos.gr | Transport properties (diffusion), conformational analysis, solvation effects. |

| Implicit Solvation Models | Approximates the effect of a solvent as a continuous medium. numberanalytics.com | Solvation energy, reaction thermodynamics in solution. |

Integration of Multi-Dimensional Analytical Techniques for Reaction Monitoring

To optimize the synthesis of this compound, a detailed understanding of the reaction kinetics, intermediates, and byproducts is essential. The integration of multi-dimensional analytical techniques offers a powerful approach for real-time, comprehensive monitoring of these complex chemical processes. uvic.ca

Comprehensive two-dimensional gas chromatography (GC×GC) is particularly well-suited for analyzing complex hydrocarbon mixtures. researchgate.netnih.gov Its superior separation power allows for the detailed characterization of structurally similar isomers and trace impurities that cannot be resolved by conventional one-dimensional GC. mdpi.com Coupling GC×GC with mass spectrometry (MS), especially with soft ionization techniques like chemical ionization (CI), can provide unambiguous molecular weight and structural information, which is often difficult to obtain with standard electron ionization (EI) due to extensive fragmentation of alkanes. acs.org

For real-time monitoring, techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can be employed to track catalytic intermediates directly from the reaction vessel. uvic.ca This can be complemented by Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the rate of product formation. uvic.ca The combination of these advanced, multi-dimensional methods provides a complete picture of the reaction landscape, enabling precise control and optimization of the synthesis process.

| Analytical Technique | Information Gained | Advantage for Reaction Monitoring |

| GC×GC-MS | Detailed separation and identification of isomers, byproducts, and impurities. researchgate.netmdpi.com | Unparalleled resolution for complex hydrocarbon mixtures. nih.gov |

| LC-GC×GC | Pre-separation of sample by functionality before detailed GC analysis. nih.gov | Resolves highly complex samples by separating compounds based on different chemical properties. nih.gov |

| PSI-ESI-MS | Real-time tracking of catalytic intermediates and reaction progress. uvic.ca | Provides direct insight into the reaction mechanism as it occurs. uvic.ca |

| In-situ NMR Spectroscopy | Quantitative measurement of reactant consumption and product formation over time. uvic.ca | Non-invasive and provides detailed structural information on species in the reaction mixture. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.